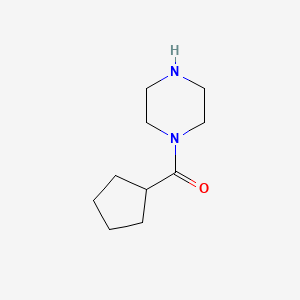

Cyclopentyl(piperazin-1-yl)methanone

Description

Cyclopentyl(piperazin-1-yl)methanone is a piperazine-based organic compound with a cyclopentyl carbonyl group attached to the piperazine nitrogen. Its molecular formula is C${10}$H${18}$N$_2$O, and its hydrochloride salt form (1:1) has a molecular weight of 218.725 g/mol (monoisotopic mass: 218.118591) . The compound is characterized by spectroscopic methods such as $^1$H NMR, $^{13}$C NMR, and mass spectrometry. Its structural simplicity and modular design make it a versatile scaffold for medicinal chemistry, enabling derivatization at the piperazine ring or carbonyl group for diverse biological applications.

Propriétés

IUPAC Name |

cyclopentyl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQGSTFFFNJNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573520 | |

| Record name | Cyclopentyl(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64579-56-2 | |

| Record name | Cyclopentyl(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopentanecarbonylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

Cyclopentyl(piperazin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a piperazine ring, which is linked to a carbonyl group. Its molecular formula is , and it has a molecular weight of approximately 204.27 g/mol. The compound's unique structure allows it to interact with various biological targets, influencing several biochemical pathways.

Target Enzymes and Receptors

The primary targets for this compound include:

- Cyclin-Dependent Kinase 4 (CDK4) : Inhibition of CDK4 disrupts the cell cycle, particularly the transition from the G1 phase to the S phase, leading to cell cycle arrest and apoptosis in tumor cells.

- AMPK-Related Kinase 5 (ARK5) : This kinase is involved in energy metabolism; inhibition can lead to altered cellular energy states and apoptosis.

Mode of Action

This compound acts as a multikinase inhibitor , demonstrating potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases. This inhibition results in:

- Induction of Apoptosis : The compound promotes programmed cell death in various cancer cell lines, suggesting its potential as an anticancer agent.

- Modulation of Neurotransmitter Activity : Preliminary studies indicate that it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer properties. It has been investigated for its ability to inhibit the growth of various cancer cell lines, including:

Studies have indicated that the compound can reduce cell viability and induce apoptosis in these cancer types, making it a candidate for further development in cancer therapies .

Neurological Disorders

In addition to its anticancer effects, this compound has been studied for its potential applications in treating neurological disorders. Its ability to modulate neurotransmitter activity suggests that it may have therapeutic effects on conditions such as depression and anxiety. Further research is needed to elucidate its precise mechanisms within the central nervous system.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Activity : A study reported that compounds structurally related to this compound exhibited varying degrees of antitumor activity against the MCF-7 breast cancer cell line, with IC50 values indicating significant potency .

- Mechanistic Insights : Research highlighted that the compound's mechanism involves not only direct inhibition of kinases but also secondary effects on cellular signaling pathways related to apoptosis and cell proliferation .

- Comparative Studies : Comparisons with other piperazine derivatives revealed that while many share structural similarities, this compound's unique combination of functional groups confers distinct biological activities not found in other compounds.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbonyl Group

Cyclopropane vs. Cyclopentyl Groups

- 1-(4-Chlorophenyl)cyclopropylmethanone (): Structure: Replaces the cyclopentyl group with a cyclopropane ring and a 4-chlorophenyl substituent. Synthesis: Synthesized via reductive amination, yielding derivatives with anticancer (e.g., compound 3c inhibiting MDA-MB-435 breast cancer cells) and antituberculosis activity (MIC values <10 µg/mL against M. tuberculosis H37Rv) .

Aromatic and Heterocyclic Substituents

- Cyclopentyl(4-(3-methylphenyl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone (): Structure: Incorporates a pyrazole ring at the piperazine nitrogen. Properties: Achieved a 96% yield in synthesis, with $^1$H NMR showing distinct aromatic proton signals (δ 7.76–7.27 ppm) and a molecular ion peak at m/z 339.3 .

- [4-(1-Methylethyl)-1-piperazinyl]-4-piperidinylmethanone (): Structure: Features a piperidinyl group and isopropyl substituent. Molecular Weight: 265.394 g/mol, larger than cyclopentyl(piperazin-1-yl)methanone due to the additional alkyl groups .

Modifications to the Piperazine Ring

Functionalized Piperazine Derivatives

- (4-{5-[3-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazin-1-yl)methanone (): Structure: Incorporates a 1,2,4-oxadiazole ring linked to a trifluoromethoxy phenyl group. Activity: Demonstrated antibacterial efficacy (compounds 8a, 8c, 8d), attributed to the electron-withdrawing trifluoromethoxy group enhancing membrane penetration .

- Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (): Structure: Includes a thiophene ring and trifluoromethylphenyl group. Synthesis: Structural variations at the thiophene ring (e.g., compound 21) were explored to optimize pharmacokinetic properties .

Steric and Electronic Effects of Ring Size

- Cyclohexyl(1-indole-3-yl)methanone (): Key Finding: The cyclohexyl group induces steric hindrance in the indole fragment, eliminating specific spectral peaks observed in cyclopentyl analogs . Implication: Larger rings (e.g., cyclohexyl) may reduce binding affinity to targets requiring planar interactions.

Physicochemical and Spectral Comparisons

| Property/Technique | This compound | [1-(4-Chlorophenyl)cyclopropyl] Analog | Pyrazole Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 190.27 | 318.80 | 338.45 |

| $^1$H NMR (δ ppm) | Cyclopentyl protons: 1.55–1.76 | Aromatic protons: 7.41–7.76 | Pyrazole protons: 5.68 |

| MS (m/z) | Not reported | Not reported | 339.3 (M+H$^+$) |

| Yield | Not reported | Moderate (derivatives 3a-j) | 96% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.